2-(3-Methoxyphenyl)-1H-imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-1H-imidazol-4-amine is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-1H-imidazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions, resulting in the formation of the imidazole ring.
Another approach involves the use of a one-pot synthesis method, where 3-methoxybenzaldehyde, ammonium acetate, and glyoxal are reacted together in a suitable solvent under reflux conditions. This method offers the advantage of simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols; typically carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
2-(3-Methoxyphenyl)-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)benzimidazole-4-carboxamide
- 3-Methoxyphenylacetic acid
- 2-(3-Methoxyphenyl)ethylamine
Comparison
Compared to other similar compounds, 2-(3-Methoxyphenyl)-1H-imidazol-4-amine is unique due to its specific imidazole structure and the presence of the methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For example, its imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1H-imidazol-5-amine |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)10-12-6-9(11)13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
YEQSQUOLYBTINY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.